molecular formula C8H19NO2 B1611603 2,2'-Azanediylbis(2-methylpropan-1-ol) CAS No. 44982-72-1

2,2'-Azanediylbis(2-methylpropan-1-ol)

Cat. No. B1611603
CAS RN: 44982-72-1
M. Wt: 161.24 g/mol
InChI Key: VJIFGYXJOCIGNH-UHFFFAOYSA-N
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Description

2,2’-Azanediylbis(2-methylpropan-1-ol) is a chemical compound with the molecular formula C8H19NO21. It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2,2’-Azanediylbis(2-methylpropan-1-ol) from the web search results.



Molecular Structure Analysis

The molecular structure of 2,2’-Azanediylbis(2-methylpropan-1-ol) is based on its molecular formula, C8H19NO21. However, detailed structural information such as atomic coordinates and displacement parameters were not found in the search results.



Chemical Reactions Analysis

I’m sorry, but the search results did not provide specific information on the chemical reactions involving 2,2’-Azanediylbis(2-methylpropan-1-ol).



Physical And Chemical Properties Analysis

2,2’-Azanediylbis(2-methylpropan-1-ol) is a solid substance2. It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C1. The molecular weight of this compound is 161.241.


Future Directions

The future directions of 2,2’-Azanediylbis(2-methylpropan-1-ol) are not specified in the search results. However, like many chemical compounds, its potential applications could be vast, ranging from scientific research to industrial uses.


Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source when dealing with chemicals. Stay safe!


properties

IUPAC Name

2-[(1-hydroxy-2-methylpropan-2-yl)amino]-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO2/c1-7(2,5-10)9-8(3,4)6-11/h9-11H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIFGYXJOCIGNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10520820
Record name 2,2'-Azanediylbis(2-methylpropan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10520820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-Azanediylbis(2-methylpropan-1-ol)

CAS RN

44982-72-1
Record name 2,2'-Azanediylbis(2-methylpropan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10520820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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